Cas no 37742-99-7 (Benzeneacetonitrile, 4-fluoro-a-(4-fluorophenyl)-)

37742-99-7 structure
Product name:Benzeneacetonitrile, 4-fluoro-a-(4-fluorophenyl)-
Benzeneacetonitrile, 4-fluoro-a-(4-fluorophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetonitrile, 4-fluoro-a-(4-fluorophenyl)-
- 4-fluoro-α-(4-fluorophenyl)benzeneacetonitrile
- 2,2-bis(4-fluorophenyl)acetonitrile
- bis(4-fluorophenyl)acetonitrile
- DTXSID801247659
- 4-fluoro-alpha-(4-fluorophenyl)benzeneacetonitrile
- Bis-(4-fluoro-phenyl)-acetonitrile
- SCHEMBL1508006
- JPKIYKWSYBYKIS-UHFFFAOYSA-N
- 37742-99-7
- AM-814/41094237
- 4-Fluoro-I+/--(4-fluorophenyl)benzeneacetonitrile
-
- Inchi: InChI=1S/C14H9F2N/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14H
- InChI Key: JPKIYKWSYBYKIS-UHFFFAOYSA-N
- SMILES: C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)F)F
Computed Properties
- Exact Mass: 229.07030562g/mol
- Monoisotopic Mass: 229.07030562g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 23.8Ų
Benzeneacetonitrile, 4-fluoro-a-(4-fluorophenyl)- Related Literature
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
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